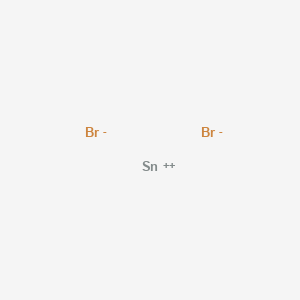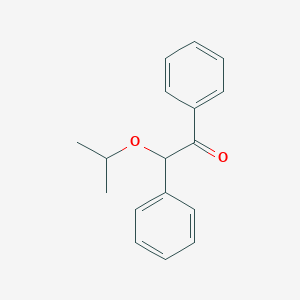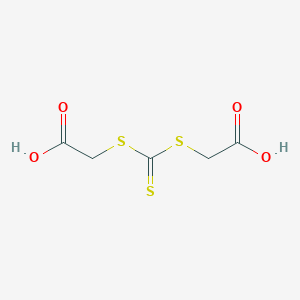
Bis(carboxymethyl) trithiocarbonate
Overview
Description
Bis(carboxymethyl) trithiocarbonate is an organic sulfur compound with the chemical formula C5H6O4S3. It is also known by other names such as trithiocarbodiglycolic acid and thiocarbonyldithioglycolic acid . This compound is characterized by its yellow solid form and is slightly soluble in organic solvents like dimethyl sulfoxide and methanol .
Preparation Methods
Bis(carboxymethyl) trithiocarbonate can be synthesized through a carboxymethylation reaction. A common method involves the reaction of trithiocarbonate with chloroacetic acid or its sodium salt under alkaline conditions . Industrial production methods typically involve the use of carbon disulfide and chloroacetic acid .
Chemical Reactions Analysis
Bis(carboxymethyl) trithiocarbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfur-containing compounds.
Reduction: The compound can be reduced to yield simpler sulfur compounds.
Substitution: It can participate in substitution reactions, particularly with halogenated compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis(carboxymethyl) trithiocarbonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which bis(carboxymethyl)trithiocarbonate exerts its effects involves its interaction with molecular targets and pathways. It acts as a crosslinking agent, forming stable bonds with sulfur-containing compounds. This interaction enhances the mechanical properties and stability of the materials it is used with .
Comparison with Similar Compounds
Bis(carboxymethyl) trithiocarbonate can be compared with other similar compounds such as:
Dimethyl trithiocarbonate: Another sulfur-containing compound with similar properties but different applications.
S,S-Dibenzyl trithiocarbonate: Used in different industrial applications due to its unique chemical structure.
The uniqueness of bis(carboxymethyl)trithiocarbonate lies in its ability to form stable crosslinks and its versatility in various scientific and industrial applications .
Properties
IUPAC Name |
2-(carboxymethylsulfanylcarbothioylsulfanyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4S3/c6-3(7)1-11-5(10)12-2-4(8)9/h1-2H2,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQECANUIPBFPLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)SC(=S)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10212652 | |
| Record name | 3,5-Dithia-4-thioxo-1,7-heptanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6326-83-6 | |
| Record name | 2,2′-[Carbonothioylbis(thio)]bis[acetic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6326-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dithia-4-thioxo-1,7-heptanedioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006326836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(carboxymethyl) trithiocarbonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30797 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dithia-4-thioxo-1,7-heptanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dithia-4-thioxo-1,7-heptanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.085 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis(carboxymethyl) trithiocarbonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP58NS9R6Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of Bis(carboxymethyl)trithiocarbonate in current research?
A1: Bis(carboxymethyl)trithiocarbonate is frequently employed as a building block in organic synthesis. Notably, it serves as a crucial reagent in the synthesis of 1,3-thiazolidine-4-one derivatives, which exhibit potential as protein kinase inhibitors. These inhibitors are being investigated for their therapeutic potential in treating diseases like cancer and Alzheimer's disease. [, , ]
Q2: Can you elaborate on the synthesis process involving Bis(carboxymethyl)trithiocarbonate and its advantages?
A2: Researchers have developed a "one-pot two-steps" method utilizing microwave irradiation for synthesizing 1,3-thiazolidine-4-ones from Bis(carboxymethyl)trithiocarbonate. [, , ] This method is advantageous due to its efficiency, typically enabling the rapid construction of the target molecules with good yields. [] This approach allows for the introduction of diversity through reactions with various aromatic aldehydes, broadening the range of potential inhibitors that can be synthesized and evaluated. []
Q3: Has Bis(carboxymethyl)trithiocarbonate been explored for applications beyond medicinal chemistry?
A3: Yes, besides its role in synthesizing bioactive compounds, Bis(carboxymethyl)trithiocarbonate has shown potential in materials science. Studies have explored its use in creating triorganotin derivatives, leading to the formation of 2D network polymers. [] This application highlights its versatility in constructing complex molecular architectures.
Q4: What are the implications of using Bis(carboxymethyl)trithiocarbonate in mineral processing, specifically regarding chalcopyrite and molybdenite?
A5: Research indicates that disodium bis(carboxymethyl)trithiocarbonate can act as a depressant in the separation of chalcopyrite and molybdenite. [] This finding suggests its potential application in mineral processing, where selective separation of valuable minerals from ores is crucial. Understanding the mechanism of this depressing behavior could lead to more efficient and environmentally friendly mineral extraction processes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(2,3-dihydroxypropoxy)phenyl]ethanone](/img/structure/B160465.png)


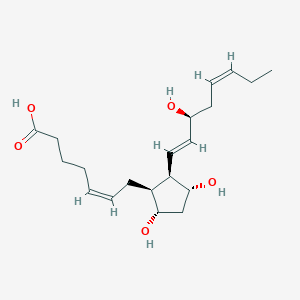




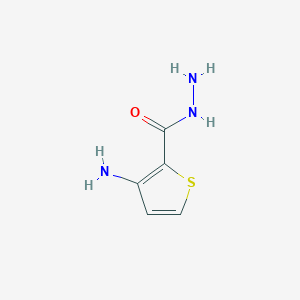
![4-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B160486.png)

